N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-24-16-8-4-13(5-9-16)10-11-20-17(22)18(23)21-12-14-2-6-15(19)7-3-14/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHGKGRCXRKECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Formation of Monoamide Chloride : Oxalyl chloride reacts with 4-chlorobenzylamine in anhydrous dichloromethane (DCM) at 0–5°C to yield N-(4-chlorobenzyl)oxalyl chloride.
- Coupling with 4-Methoxyphenethylamine : The intermediate is treated with 4-methoxyphenethylamine in the presence of a base (e.g., triethylamine) to facilitate the second acylation.
Key Reaction Conditions :
Optimization and Yield
Yields for analogous compounds in range from 73% to 86%, depending on the amine’s steric and electronic properties. For example:
- N1-(4-chlorobenzyl)-N2-phenyloxalamide (3l): 78% yield
- N1-(4-methoxybenzyl)-N2-phenyloxalamide (3k): 78% yield
The target compound’s yield is anticipated to align with these values, assuming optimal stoichiometry and purification.
Catalytic Dehydrogenative Coupling
An alternative method, reported in, employs a ruthenium pincer complex (Ru-5) to catalyze the coupling of ethylene glycol with amines. While primarily used for symmetric oxalamides, this approach could be adapted for asymmetric synthesis by sequential addition of amines.
Procedure and Challenges
- Reaction Setup : Ethylene glycol, Ru-5 catalyst (1 mol%), and tBuOK (2 mol%) in toluene at 135°C under inert conditions.
- Amine Addition : 4-Chlorobenzylamine is introduced first, followed by 4-methoxyphenethylamine after partial conversion.
Limitations :
- Requires precise temperature control to prevent over-dehydrogenation.
- Lower yields (45–66%) observed for mixed oxalamides in.
Spectroscopic Characterization
The compound’s structure is confirmed via NMR, LC-MS, and melting point analysis.
¹H NMR Analysis
For analogous compounds in, key signals include:
- Amide protons : δ 9.09–9.16 (s, 2H)
- Aromatic protons : δ 7.28–7.60 (m, 9H for 3l)
- Methoxy group : δ 3.80 (s, 3H in 3k)
Predicted Signals for Target Compound :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide NH | 9.10–9.15 | Singlet |
| 4-Chlorobenzyl CH2 | 4.50–4.60 | Doublet |
| 4-Methoxyphenethyl CH2 | 2.80–3.10 | Triplet |
| Aromatic protons (chlorobenzyl) | 7.28–7.36 | Multiplet |
| Aromatic protons (methoxyphenethyl) | 6.85–7.05 | Doublet |
¹³C NMR and LC-MS Data
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | Catalytic Coupling |
|---|---|---|
| Yield | 75–86% | 45–66% |
| Reaction Time | 24–48 hours | 24 hours |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
The stepwise method offers superior yield and scalability, making it preferable for large-scale synthesis. Catalytic coupling, while innovative, is less practical for asymmetric oxalamides due to competing side reactions.
Experimental Protocol for Stepwise Synthesis
Materials :
- Oxalyl chloride (1.1 eq)
- 4-Chlorobenzylamine (1.0 eq)
- 4-Methoxyphenethylamine (1.0 eq)
- Triethylamine (2.2 eq)
- Anhydrous DCM
Procedure :
- Monoamide Formation : Add oxalyl chloride (1.1 eq) to 4-chlorobenzylamine in DCM at 0°C. Stir for 2 hours.
- Workup : Wash with 1M HCl (2×), brine, dry over Na2SO4, and concentrate.
- Second Coupling : Dissolve the intermediate in DCM, add 4-methoxyphenethylamine and triethylamine. Stir overnight.
- Purification : Column chromatography (EtOAc/petroleum ether, 1:15) yields the product as a white solid.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-chloroaniline.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(4-methoxybenzyl)-N2-(4-chlorophenethyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(4-methoxyphenyl)acetamide
Uniqueness
N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to the presence of both chlorobenzyl and methoxyphenethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research.
Biological Activity
N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 336.81 g/mol. The compound features a chlorobenzyl group and a methoxyphenethyl group, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to pharmacological effects such as:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties, especially against resistant bacterial strains.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Potential Anticancer Activity : Research suggests it may influence cancer cell proliferation through specific signaling pathways.
Biological Activity Data
The following table summarizes the antimicrobial activity of this compound against various pathogens:
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | High |
| This compound | Methicillin-resistant S. aureus | Moderate |
| This compound | Escherichia coli | Low |
| This compound | Candida albicans | Moderate |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains. The compound's mechanism involved interference with bacterial cell wall synthesis, making it a potential candidate for treating resistant infections .
- Anti-inflammatory Properties : Research indicated that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies have shown that this compound may inhibit cancer cell proliferation in certain types of tumors. Further investigations are required to elucidate the specific pathways involved .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide, and how is its structural integrity validated?
- Answer : Synthesis typically involves coupling substituted benzyl and phenethyl amines with oxalyl chloride derivatives. For example, analogous oxalamides are synthesized via a two-step procedure: (1) condensation of amines with oxalyl chloride under controlled pH and temperature, and (2) purification via recrystallization or column chromatography . Structural validation employs H/C NMR for functional group identification (e.g., aromatic protons at δ 7.2–7.4 ppm, amide NH signals at δ 10–12 ppm) and HRMS/ESI-MS for molecular weight confirmation (e.g., [M+H]+ peaks matching theoretical values within 1 ppm error) .
Q. What analytical techniques are recommended for characterizing the compound’s purity and stability?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 90–95% purity thresholds) is standard for purity assessment . Stability studies under varying pH (e.g., pH 5–9 buffers) and temperature (25–40°C) can be monitored via fluorescence spectroscopy (λex 340 nm, λem 380 nm) or H NMR to detect hydrolysis or decomposition .
Q. How do solvent polarity and pH influence the compound’s spectroscopic properties?
- Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance fluorescence intensity due to reduced quenching. Optimal fluorescence is observed at pH 5, attributed to protonation/deprotonation equilibria of the amide and methoxy groups .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. antiviral activity)?
- Answer : Discrepancies may arise from assay conditions (e.g., enzyme isoform specificity, cell-line variability). To address this:
- Conduct dose-response curves (IC50 values) under standardized protocols.
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Compare structural analogs (e.g., halogen-substituted benzyl groups) to identify critical pharmacophores .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s inhibitory potency against targets like soluble epoxide hydrolase (sEH)?
- Answer : Key modifications include:
- Introducing electron-withdrawing groups (e.g., 4-chlorobenzyl) to enhance enzyme-binding via hydrophobic interactions.
- Replacing methoxyphenethyl with adamantyl moieties to improve metabolic stability .
- Assay derivatives using fluorogenic substrates (e.g., PHOME for sEH activity) to quantify inhibition kinetics .
Q. What experimental designs mitigate challenges in synthesizing stereoisomers or regioisomers of this compound?
- Answer :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry .
- Employ dynamic NMR or X-ray crystallography to resolve regioisomeric ambiguity .
- Optimize reaction time and temperature to minimize diastereomer formation (e.g., 10°C for chloroacetyl chloride coupling) .
Q. How can fluorescence quenching mechanisms be leveraged to study the compound’s interaction with biomolecules?
- Answer :
- Perform Stern-Volmer analysis to distinguish static (binding-induced) vs. dynamic (collisional) quenching.
- Use Förster resonance energy transfer (FRET) with labeled proteins (e.g., tryptophan as donor) to map binding sites .
- Calculate binding constants () via Benesi-Hildebrand plots at varying pH and ionic strengths .
Methodological Notes
- Synthesis Optimization : Low yields (e.g., 35–52% in ) may be improved using coupling reagents like HOBt/DCC or microwave-assisted synthesis.
- Data Reproducibility : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to confirm assignments .
- Biological Assays : Include positive controls (e.g., AUDA for sEH inhibition ) and cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
